1-(Pyridin-4-yl)azetidin-3-amine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a pyridine ring substituted at the 4-position with an azetidine moiety, which contributes to its pharmacological profile.
The compound is classified as an organic heterocyclic amine. Its chemical formula is , and it has a molecular weight of 151.19 g/mol. It is often encountered in the form of dihydrochloride salt, which enhances its solubility in biological systems. The compound's unique structure allows it to engage in various chemical reactions, making it a valuable scaffold in drug development.
The synthesis of 1-(pyridin-4-yl)azetidin-3-amine can be achieved through several methods, often involving the reaction of pyridine derivatives with azetidine precursors. A common approach involves:
For example, a method may utilize a palladium-catalyzed cross-coupling reaction between an azetidine precursor and a halogenated pyridine to form the target compound. Reaction conditions such as temperature, solvent choice (e.g., acetonitrile), and reaction time are critical for optimizing yield and purity.
1-(Pyridin-4-yl)azetidin-3-amine features a four-membered azetidine ring fused with a pyridine ring. The structural formula can be represented as follows:
The compound's structure allows for potential interactions with biological targets, enhancing its utility in drug design.
1-(Pyridin-4-yl)azetidin-3-amine can participate in various chemical reactions, including:
These reactions are significant for modifying the compound's structure to enhance its biological activity or selectivity.
The mechanism of action for 1-(pyridin-4-yl)azetidin-3-amine is not thoroughly elucidated but is believed to involve interactions with specific receptors or enzymes within biological systems. For instance, its structure suggests that it may act as an inhibitor or modulator of certain pathways involved in disease processes, such as inflammation or cancer progression.
Research indicates that similar compounds can interact with neurotransmitter receptors or enzymes involved in metabolic pathways, suggesting potential therapeutic applications.
1-(Pyridin-4-yl)azetidin-3-amine typically appears as a solid powder at room temperature.
Key chemical properties include:
Safety data indicates that it may cause irritation upon contact with skin or eyes, necessitating proper handling precautions.
The compound has potential applications in various scientific fields:
1-(Pyridin-4-yl)azetidin-3-amine represents a privileged molecular scaffold in contemporary drug design, synergistically combining the structural and electronic advantages of a pyridine ring with the constrained three-dimensionality of an azetidine moiety bearing an amino functional group. This hybrid architecture facilitates unique interactions with biological targets, particularly G protein-coupled receptors (GPCRs) and enzymes, enabling high-affinity binding and selectivity optimization. The strategic incorporation of the basic amino group at the azetidine 3-position enhances hydrogen-bonding capacity and modulates physicochemical properties, while the pyridine nitrogen contributes to solubility and serves as a hydrogen bond acceptor. This molecular framework has proven instrumental in overcoming limitations associated with earlier drug classes, particularly in central nervous system (CNS) targeting, where balancing blood-brain barrier penetration with target specificity remains challenging. Its emergence reflects a broader trend in medicinal chemistry toward saturated nitrogen heterocycles that provide defined vectors for substituent placement while reducing planar character and improving metabolic stability profiles compared to traditional aromatic systems [3] [6].
Azetidine, a four-membered saturated nitrogen heterocycle, has garnered significant attention in medicinal chemistry due to its unique combination of structural rigidity, moderate basicity (pKa ~11.3 for the conjugate acid), and favorable physicochemical properties. Unlike larger cyclic amines, the azetidine ring imposes significant geometric constraints on substituent positioning, effectively preorganizing molecules for optimal target binding and reducing the entropic penalty associated with ligand-receptor complex formation. This preorganization capability was exemplified in the optimization of M1 muscarinic acetylcholine receptor antagonists, where incorporation of an azetidine linker (e.g., VU0452865) significantly enhanced potency and selectivity profiles compared to more flexible counterparts [3].
Table 1: Impact of Azetidine Constraint in Muscarinic Antagonist Optimization
Compound | Linker Structure | hM1 IC₅₀ (μM) | Selectivity Ratio (M₂/M₁) |
---|---|---|---|
ML012 | Beta-alanine derivative | 0.43 | 45-159 fold |
VU0452865 (7w) | Azetidine | 0.11 | >500 fold |
The compact size (molecular weight 57 g/mol for the C₂H₅N moiety) and low lipophilicity (π-character approximately -0.3) of the azetidine ring contribute to improved ligand efficiency metrics. Furthermore, the ring strain inherent to the four-membered system (approximately 25-27 kcal/mol) influences both reactivity and metabolic stability—properties that can be strategically exploited in drug design. Recent synthetic advances, including novel spirocyclic azetidine formations and transition metal-catalyzed C-H functionalizations, have significantly expanded access to diverse azetidine derivatives, enabling systematic structure-activity relationship (SAR) explorations around this previously underexploited scaffold [9] [10]. The 3-aminoazetidine variant, in particular, provides a versatile handle for derivatization while maintaining a favorable topological polar surface area for CNS penetration when appropriately functionalized [6].
The strategic fusion of pyridine and azetidine rings creates a hybrid pharmacophore with exceptional versatility in GPCR targeting. The pyridine nitrogen, acting as a hydrogen bond acceptor, complements the hydrogen bond donor capability of the azetidine amine, creating a zwitterion-like motif capable of multipoint recognition within orthosteric and allosteric binding pockets. This dual functionality was critically leveraged in the design of non-imidazole histamine H₃ receptor agonists, where the pyridine-azetidine core effectively mimicked the imidazole-containing histamine pharmacophore while circumventing the pharmacokinetic limitations associated with imidazole-based ligands [6].
Molecular modeling studies indicate that in GPCR binding modes, the pyridin-4-yl nitrogen often forms a critical hydrogen bond with conserved aspartate or glutamate residues in transmembrane helices (e.g., D3.32 in aminergic receptors), while the azetidine amine engages in complementary interactions with polar residues or backbone carbonyls. The near-orthogonal orientation between the planes of the pyridine ring and the azetidine moiety, enforced by the single bond linkage, projects substituents into distinct spatial regions, enabling simultaneous engagement with primary and secondary binding pockets. This geometric feature proved crucial in achieving subtype selectivity for muscarinic receptors, where modifications to the azetidine nitrogen in pyridine-azetidine hybrids yielded compounds with unprecedented M1 versus M2 selectivity (>500-fold) compared to first-generation antagonists [3].
The electron-deficient character of the pyridine ring also modulates the basicity of the azetidine nitrogen, fine-tuning its protonation state under physiological conditions—a critical factor for membrane penetration and target engagement. Computational analyses reveal that the pKa of the azetidine amine in 1-(pyridin-4-yl)azetidin-3-amine derivatives typically ranges between 8.0-9.5, positioning it favorably for cationic interactions in the slightly acidic extracellular milieu of synaptic clefts while allowing sufficient neutral species for blood-brain barrier permeation [6].
The development of histamine H₃ receptor (H₃R) ligands epitomizes the therapeutic imperative driving the shift from imidazole-containing compounds to structurally diverse alternatives like the pyridine-azetidine hybrids. Early H₃R agonists and antagonists predominantly featured imidazole rings, mirroring the structure of endogenous histamine. While pharmacologically active, these compounds suffered from several class-specific limitations: inhibition of cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6), leading to significant drug-drug interaction risks; interaction with hepatic heme iron, causing potential toxicities; and promiscuous binding to other imidazole-sensitive targets, including H₄ receptors and α₂-adrenergic receptors [6].
The breakthrough came with the discovery that non-imidazole scaffolds could effectively engage the H₃ receptor binding pocket. An in-house screening campaign serendipitously identified 4-(3-azetidin-1-yl)pyrimidin-2-amine as a partial H₃R agonist, challenging the dogma that imidazole was essential for histamine receptor activation. Subsequent optimization yielded VUF16839 (14d), a 1-(pyridin-4-yl)azetidin-3-amine derivative bearing a 4-(methylamino)pyrimidine substituent, which demonstrated nanomolar affinity (pKi = 8.5) and full agonist efficacy (pEC₅₀ = 9.5) at H₃ receptors [6].
Table 2: Evolution of H₃ Receptor Agonists from Imidazole to Azetidine Scaffolds
Generation | Representative Compound | Core Structure | H₃R pKi | H₃R pEC₅₀ | Key Limitations |
---|---|---|---|---|---|
First (Imidazole) | Immepip | Imidazole-containing | 8.9 | 8.7 | CYP inhibition, off-target activity |
Transitional | BP 2.94 | Imidazole with extended chain | 8.0 | 7.9 | Moderate selectivity issues |
Non-imidazole | VUF16839 | 1-(Pyridin-4-yl)azetidin-3-amine derivative | 8.5 | 9.5 | Reduced CYP inhibition |
Molecular docking studies revealed that VUF16839 binds similarly to histamine: the protonated azetidine amine forms a salt bridge with D3.32, while the pyrimidine nitrogen engages in π-π stacking with F6.51 and the pyridine nitrogen accepts a hydrogen bond from backbone atoms in transmembrane helix 6. Crucially, this compound exhibited minimal interaction with CYP enzymes (IC₅₀ > 50 μM for major isoforms) and demonstrated excellent metabolic stability in human liver microsomes (<10% clearance), validating the non-imidazole approach. In vivo, VUF16839 produced a dose-dependent amnesic effect in a social recognition test in mice (5 mg/kg, i.p.), confirming CNS penetration and functional H₃R engagement—properties unattainable with classic imidazole-based agonists due to their pharmacokinetic limitations [6].
This transition exemplifies a broader paradigm shift toward saturating heterocycles with defined stereochemistry and reduced metabolic liabilities. The pyridine-azetidine framework has subsequently been explored for diverse GPCR targets beyond histamine receptors, including serotonin and dopamine receptors, where similar advantages in selectivity and drug-like properties have been observed [3] [4].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5